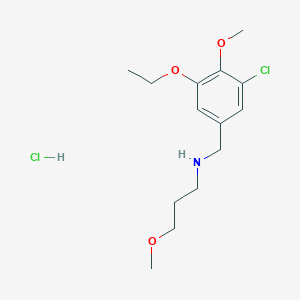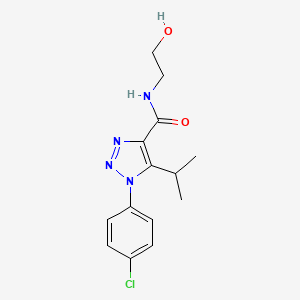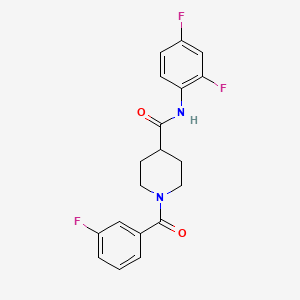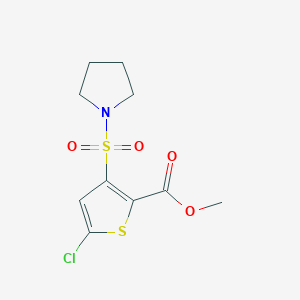
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride
Descripción general
Descripción
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride, also known as CEM-102, is a novel antibiotic that belongs to the class of pleuromutilins. It was first discovered in 2001 by researchers at the pharmaceutical company Cempra Inc. and has since been studied extensively for its potential use in treating bacterial infections.
Mecanismo De Acción
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride works by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds between amino acids, which is necessary for the production of bacterial proteins. As a result, bacterial growth and replication are inhibited, leading to bacterial death.
Biochemical and physiological effects:
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride is primarily eliminated through the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has several advantages for use in lab experiments, including its broad-spectrum activity against Gram-positive bacteria, its low toxicity profile, and its long half-life. However, its proprietary synthesis method and limited availability may pose challenges for researchers.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride, including the investigation of its potential use in combination therapy with other antibiotics, the development of new formulations for topical administration, and the exploration of its activity against other bacterial species. Additionally, further studies are needed to determine the optimal dosing regimens and potential drug interactions with other medications.
Aplicaciones Científicas De Investigación
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been extensively studied for its potential use in treating bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has also been shown to be effective against other Gram-positive bacteria, such as Clostridium difficile and Enterococcus faecalis. In addition, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been investigated for its potential use in the treatment of acne vulgaris, a common skin condition caused by bacterial infection.
Propiedades
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.ClH/c1-4-19-13-9-11(8-12(15)14(13)18-3)10-16-6-5-7-17-2;/h8-9,16H,4-7,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYLRVVQNXHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCCOC)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine dihydrochloride](/img/structure/B4446249.png)



![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4446296.png)
![ethyl [3-(4-chlorophenyl)-2-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4446300.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4446316.png)
![1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4446320.png)